Glycoprotein IIb Fragment (300-312)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Glycoprotein IIb Fragment (300-312) is a peptide compound with the sequence GDGRHDLLVGAPL. It is a fragment of the platelet membrane glycoprotein IIb, which plays a crucial role in platelet aggregation and adhesion. This fragment has been shown to inhibit the aggregation of washed human platelets and the adhesion of stimulated platelets to fibrinogen, fibronectin, vitronectin, and von Willebrand factor .

準備方法

Synthetic Routes and Reaction Conditions: Glycoprotein IIb Fragment (300-312) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods: While specific industrial production methods for Glycoprotein IIb Fragment (300-312) are not widely documented, the general approach involves large-scale SPPS, followed by purification and quality control processes to ensure high purity and consistency of the peptide product.

化学反応の分析

Types of Reactions: Glycoprotein IIb Fragment (300-312) primarily undergoes peptide bond formation and cleavage reactions during its synthesis and degradation. It does not typically participate in oxidation, reduction, or substitution reactions under normal physiological conditions.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove protecting groups during SPPS.

Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used to facilitate peptide bond formation.

Cleavage: The final peptide is cleaved from the resin using a TFA-based cleavage cocktail.

Major Products: The primary product of these reactions is the Glycoprotein IIb Fragment (300-312) peptide itself. By-products may include truncated or misfolded peptides, which are typically removed during purification.

科学的研究の応用

作用機序

Glycoprotein IIb Fragment (300-312) exerts its effects by inhibiting the interaction between glycoprotein IIb/IIIa and adhesive ligands such as fibrinogen, fibronectin, vitronectin, and von Willebrand factor. This inhibition prevents platelet aggregation and adhesion, thereby reducing the formation of thrombi . The molecular targets involved include the glycoprotein IIb/IIIa receptor complex on the platelet surface .

類似化合物との比較

Glycoprotein IIIa Fragment: Another fragment of the glycoprotein IIb/IIIa complex, involved in similar platelet functions.

Eptifibatide: A cyclic heptapeptide that inhibits glycoprotein IIb/IIIa and is used as an antiplatelet agent.

Tirofiban: A non-peptide glycoprotein IIb/IIIa inhibitor used to prevent platelet aggregation.

Uniqueness: Glycoprotein IIb Fragment (300-312) is unique in its specific sequence and its ability to selectively inhibit platelet aggregation and adhesion without affecting other platelet functions. This specificity makes it a valuable tool in research and therapeutic applications .

生物活性

Glycoprotein IIb (GPIIb), part of the GPIIb/IIIa complex, plays a crucial role in platelet aggregation and hemostasis. The fragment encompassing residues 300-312 of GPIIb has been identified as significant for various biological activities, particularly in its interactions with ligands and its role in platelet function. This article explores the biological activity of the GPIIb fragment (300-312), including its structure, binding properties, inhibitory effects on platelet aggregation, and implications for therapeutic applications.

Structure and Composition

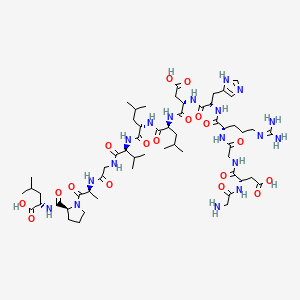

The Glycoprotein IIb Fragment (300-312) has the following sequence:

- Sequence : Gly-Asp-Gly-Arg-His-Asp-Leu-Leu-Val-Gly-Ala-Pro-Leu

- Molecular Formula : C57H94N18O18

- Molecular Weight : 1319.49 Da

- Purity : Greater than 95% .

Ligand Binding and Inhibition of Platelet Aggregation

Research indicates that the GPIIb fragment (300-312) is integral to the binding of fibrinogen (Fg) and other adhesive ligands such as vitronectin (Vn) and fibronectin (Fn). The peptide has demonstrated potent inhibitory effects on platelet aggregation, which is critical in preventing thrombus formation during pathological conditions such as cardiovascular diseases.

-

Binding Studies :

- The fragment has been shown to bind to Fg and Vn, inhibiting their interaction with activated platelets. This binding is essential for normal platelet function and hemostasis .

- Antibodies targeting this specific peptide have been developed, which inhibit clot retraction and adhesion of activated platelets to multiple ligands .

-

Inhibition Mechanism :

- The antibodies against GPIIb (300-312) effectively block the binding sites on GPIIb, preventing platelet aggregation by inhibiting the interaction with Fg and other ligands .

- This inhibition is particularly relevant in conditions like immune thrombocytopenic purpura (ITP), where autoreactive T cells target GPIIb/IIIa complexes, leading to reduced platelet counts .

Case Studies

-

Immune Thrombocytopenic Purpura (ITP) :

- A study involving T cells from patients with ITP showed that these cells proliferated in response to recombinant GPIIb fragments, including 300-312. This response was not observed in healthy donors, indicating a specific immune reaction associated with this fragment .

- The study highlighted that T-cell reactivities to GPIIb fragments could promote the production of anti-GPIIb antibodies capable of binding to normal platelets, further implicating the biological activity of this fragment in autoimmune conditions .

- Therapeutic Implications :

Research Findings Summary

| Study Focus | Key Findings |

|---|---|

| Ligand Binding | GPIIb (300-312) binds to Fg and Vn; inhibits platelet aggregation. |

| Immune Response | Autoreactive T cells in ITP patients respond to GPIIb fragments; promotes anti-GPIIb antibody production. |

| Therapeutic Potential | Fragment may serve as an antithrombotic agent by blocking ligand interactions. |

特性

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-carboxypropanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H94N18O18/c1-27(2)16-34(49(85)70-35(17-28(3)4)52(88)74-46(30(7)8)54(90)64-24-42(77)66-31(9)55(91)75-15-11-13-40(75)53(89)73-39(56(92)93)18-29(5)6)69-51(87)38(21-45(81)82)72-50(86)36(19-32-23-61-26-65-32)71-48(84)33(12-10-14-62-57(59)60)67-43(78)25-63-47(83)37(20-44(79)80)68-41(76)22-58/h23,26-31,33-40,46H,10-22,24-25,58H2,1-9H3,(H,61,65)(H,63,83)(H,64,90)(H,66,77)(H,67,78)(H,68,76)(H,69,87)(H,70,85)(H,71,84)(H,72,86)(H,73,89)(H,74,88)(H,79,80)(H,81,82)(H,92,93)(H4,59,60,62)/t31-,33-,34-,35-,36-,37-,38-,39-,40-,46-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLXVRZSKJITZRV-MEUOEAALSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H94N18O18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1319.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。